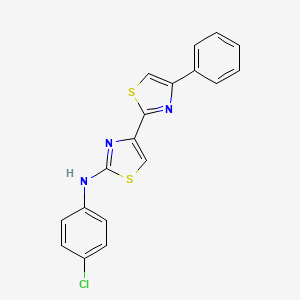

CYP1B1 ligand 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H12ClN3S2 |

|---|---|

Molecular Weight |

369.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C18H12ClN3S2/c19-13-6-8-14(9-7-13)20-18-22-16(11-24-18)17-21-15(10-23-17)12-4-2-1-3-5-12/h1-11H,(H,20,22) |

InChI Key |

CCGQETNDZUSLTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Binding Affinity of Small Molecules to Cytochrome P450 1B1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in the metabolism of a wide array of endogenous and xenobiotic compounds.[1][2] Its overexpression in various tumors has made it a significant target in oncology for both therapeutic intervention and diagnostic imaging.[2][3][4] This document provides a comprehensive technical guide on the binding affinity of small molecules to CYP1B1, with a hypothetical "Compound A1" used for illustrative purposes. It details the experimental protocols for determining binding affinity, presents data in a structured format, and visualizes key processes and pathways.

Introduction to CYP1B1

CYP1B1 is a member of the cytochrome P450 superfamily of heme-containing monooxygenases.[3][5] Primarily found in extrahepatic tissues, it is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, fatty acids, and retinoids.[1][3][6] Notably, CYP1B1 metabolizes 17-alpha-estradiol (E2) to the carcinogenic 4-hydroxy-E2.[3][7] Its role in cancer progression and the development of resistance to anticancer drugs has led to significant interest in developing selective CYP1B1 inhibitors.[2][3]

Quantitative Analysis of Binding Affinity

The binding affinity of a compound for an enzyme is a measure of the strength of their interaction. It is typically quantified using parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). For the purpose of this guide, we will use a hypothetical inhibitor, "Compound A1," to demonstrate how this data is presented.

Table 1: Binding Affinity of Compound A1 and Reference Inhibitors for CYP1B1

| Compound | Type of Inhibition | IC50 (nM) | Ki (nM) | Assay Method |

| Compound A1 (Hypothetical) | Competitive | 15 | 7.5 | EROD Assay |

| α-Naphthoflavone | Competitive | 10 | 5 | EROD Assay |

| 2,4,3',5'-Tetramethoxystilbene (TMS) | Competitive | 3 | N/A | EROD Assay[8] |

| Galangin (3,5,7-trihydroxyflavone) | Not specified | 3 | N/A | Not specified[3][5] |

Note: The data for Compound A1 is illustrative. α-Naphthoflavone and TMS are well-characterized CYP1 family inhibitors.

Experimental Protocols

The determination of binding affinity and inhibitory potential of a compound against CYP1B1 is commonly performed using in vitro enzymatic assays. A widely used method is the 7-ethoxyresorufin-O-deethylase (EROD) assay.[4][9][10]

3.1. Principle of the EROD Assay

The EROD assay is a fluorescence-based method that measures the catalytic activity of CYP1B1.[11] The enzyme metabolizes the non-fluorescent substrate, 7-ethoxyresorufin, into the highly fluorescent product, resorufin. The rate of resorufin formation is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the quantification of the inhibitor's potency (e.g., IC50 value).

3.2. Materials and Reagents

-

Recombinant human CYP1B1 enzyme

-

7-ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., Compound A1)

-

Reference inhibitor (e.g., α-naphthoflavone)

-

Phosphate buffer (pH 7.4)

-

Microplate reader with fluorescence detection capabilities

3.3. Assay Procedure

-

Preparation: A reaction mixture is prepared containing phosphate buffer, MgCl2, NADPH, and the recombinant CYP1B1 enzyme.[12]

-

Incubation with Inhibitor: Varying concentrations of the test compound (or reference inhibitor) are added to the reaction mixture. This is followed by a pre-incubation period to allow the compound to bind to the enzyme.[12]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, 7-ethoxyresorufin.[12]

-

Measurement: The formation of resorufin is monitored over time by measuring the increase in fluorescence at specific excitation and emission wavelengths (typically around 530 nm and 590 nm, respectively).[12]

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 value of a compound for CYP1B1 using the EROD assay.

References

- 1. researchgate.net [researchgate.net]

- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Binding Affinity Evaluation of Cytochrome P450 1B1 Targeted Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Binding Affinity Evaluation of Cytochrome P450 1B1 Targeted Chelators. | Semantic Scholar [semanticscholar.org]

- 10. Design, Synthesis and Binding Affinity Evaluation of Cytochrome P450 1B1 Targeted Chelators [ouci.dntb.gov.ua]

- 11. bioivt.com [bioivt.com]

- 12. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Selective CYP1B1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of selective Cytochrome P450 1B1 (CYP1B1) inhibitors. CYP1B1 is a promising therapeutic target in oncology due to its overexpression in various tumor tissues and its role in activating procarcinogens and contributing to chemotherapy resistance. This document details key inhibitors, their quantitative data, experimental protocols for their synthesis and evaluation, and the signaling pathways they modulate.

Introduction to CYP1B1 as a Therapeutic Target

Cytochrome P450 1B1 (CYP1B1) is a member of the CYP1 family of enzymes, which also includes CYP1A1 and CYP1A2. While CYP1A1 and CYP1A2 are primarily involved in the metabolism of xenobiotics in the liver, CYP1B1 is predominantly expressed in extrahepatic tissues and is frequently overexpressed in a wide range of human cancers, including breast, prostate, lung, and colon cancer, with minimal expression in corresponding normal tissues.

The oncogenic role of CYP1B1 is attributed to its ability to metabolize procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and estradiol, into carcinogenic metabolites that can damage DNA and promote tumor initiation and progression. Furthermore, CYP1B1 has been implicated in the development of resistance to various anticancer drugs, such as paclitaxel, by metabolizing them into inactive forms.[1][2] Therefore, the development of potent and selective CYP1B1 inhibitors is a promising strategy for cancer therapy and overcoming drug resistance.

Key Classes of Selective CYP1B1 Inhibitors and Quantitative Data

A number of small molecule inhibitors with high selectivity for CYP1B1 over the closely related CYP1A1 and CYP1A2 enzymes have been discovered and synthesized. The following tables summarize the inhibitory potency and selectivity of some of the most promising candidates.

| Inhibitor Class | Compound | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) |

| N-phenyl-[2,4′-bithiazol]-2′-amine Derivatives | C9 | 2.7 | >100,000 | >20,000 | >37,037 | >7,407 |

| Compound 77 | Not explicitly stated, but described as potent and selective | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |

| Stilbene Derivatives | 2,4,3′,5′-Tetramethoxystilbene (TMS) | 6 | 300 | 3,000 | 50 | 500 |

| α-Naphthoflavone Derivatives | A potent derivative | 0.043 | Not specified | Not specified | Not specified | Not specified |

Signaling Pathways Involving CYP1B1

CYP1B1 expression and activity are regulated by and can influence key cellular signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of CYP1B1 inhibitors.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism for the regulation of CYP1B1 expression is through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4] AhR is a ligand-activated transcription factor that, upon binding to ligands such as PAHs, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter region of target genes, including CYP1B1, leading to their transcriptional activation.[5]

Wnt/β-Catenin Signaling Pathway

CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.[6][7] Activation of this pathway by CYP1B1 can promote cancer cell proliferation, migration, and invasion. The mechanism may involve the upregulation of Sp1, a transcription factor that is a key mediator of Wnt/β-catenin signaling.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key selective CYP1B1 inhibitor and for the in vitro evaluation of inhibitory activity.

Synthesis of N-phenyl-[2,4′-bithiazol]-2′-amine Derivatives (General Procedure)

The synthesis of N-aryl-2,4-bithiazole-2-amine derivatives, a class of potent and selective CYP1B1 inhibitors, can be achieved through a multi-step process. The following is a general protocol that can be adapted for the synthesis of various analogues.

Step 1: Synthesis of N-arylthiourea

-

To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add an equimolar amount of an isothiocyanate reagent (e.g., benzoyl isothiocyanate or ammonium thiocyanate).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting N-arylthiourea by recrystallization or column chromatography.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the N-arylthiourea (1.0 eq) and an appropriate α-haloketone (e.g., 2-bromo-1-(thiazol-2-yl)ethan-1-one) (1.0 eq) in a polar solvent such as ethanol or isopropanol.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the N-aryl-2,4-bithiazole-2-amine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro CYP1B1 Inhibition Assay (EROD Assay)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method used to determine the catalytic activity of CYP1A1 and CYP1B1. The assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin.

Materials:

-

Recombinant human CYP1B1, CYP1A1, and CYP1A2 microsomes

-

7-Ethoxyresorufin (EROD)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Test inhibitors

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add the potassium phosphate buffer, recombinant CYP microsomes, and the test inhibitor dilutions.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add 7-ethoxyresorufin to each well to a final concentration of approximately 2 µM.[8]

-

Initiate the reaction by adding the NADPH regenerating system.

-

Immediately measure the fluorescence of resorufin (excitation ~530 nm, emission ~590 nm) kinetically for 15-30 minutes at 37°C using a fluorescence plate reader.

-

Determine the rate of resorufin formation from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Evaluation of CYP1B1 Inhibitors in Cancer Cell Lines

The efficacy of selective CYP1B1 inhibitors in a cellular context can be evaluated in cancer cell lines that overexpress CYP1B1, particularly in models of chemotherapy resistance.

Cell Line:

Assays:

1. Cytotoxicity Assay (MTT or Resazurin Assay):

-

Seed A549/Taxol cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the CYP1B1 inhibitor alone, paclitaxel alone, or a combination of both.

-

Incubate the cells for 48-72 hours.

-

Add MTT or resazurin reagent and incubate for an additional 2-4 hours.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the IC50 values to assess the cytotoxic effects and the ability of the inhibitor to reverse paclitaxel resistance.

2. Cell Migration and Invasion Assays (Transwell Assay):

-

Seed A549/Taxol cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assay).

-

Add the test inhibitor to both the upper and lower chambers.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Incubate for 24-48 hours.

-

Fix and stain the cells that have migrated or invaded to the bottom of the insert.

-

Count the cells under a microscope to quantify the effect of the inhibitor on cell motility.

Conclusion

The discovery and development of selective CYP1B1 inhibitors represent a highly promising avenue in cancer therapy. The compounds and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance this field. By targeting CYP1B1, it is possible to inhibit procarcinogen activation, overcome chemotherapy resistance, and modulate key oncogenic signaling pathways. Further research focusing on the optimization of lead compounds and in vivo evaluation will be critical in translating these promising preclinical findings into effective clinical treatments.

References

- 1. Overcoming Taxol-resistance in A549 cells: A comprehensive strategy of targeting P-gp transporter, AKT/ERK pathways, and cytochrome P450 enzyme CYP1B1 by 4-hydroxyemodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Role of CYP1B1 in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a heme-thiolate monooxygenase that has garnered significant attention in cancer research due to its differential expression in tumor tissues compared to normal tissues.[1] Primarily involved in the phase I metabolism of a wide array of xenobiotics and endogenous compounds, CYP1B1's role extends beyond detoxification and into the intricate network of cancer cell metabolism, influencing carcinogenesis, tumor progression, and therapeutic resistance.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of CYP1B1 in cancer cell metabolism, offering valuable insights for researchers, scientists, and drug development professionals.

Enzymatic Function and Substrate Metabolism

CYP1B1 catalyzes the monooxygenase reaction, incorporating one atom of molecular oxygen into a substrate, while the other is reduced to water. This enzymatic activity is crucial in the metabolic activation of procarcinogens and the metabolism of key endogenous molecules.

Metabolism of Procarcinogens

A significant function of CYP1B1 in the context of cancer is its ability to convert various procarcinogenic compounds into their ultimate carcinogenic forms. This includes polycyclic aromatic hydrocarbons (PAHs), aromatic amines, and heterocyclic amines found in tobacco smoke, charred foods, and environmental pollutants.[2][4] For instance, CYP1B1 is involved in the metabolic activation of benzo[a]pyrene (B[a]P), a potent carcinogen, to its highly reactive diol epoxide derivative, which can form DNA adducts and initiate carcinogenesis.[5][6]

Metabolism of Endogenous Substrates

CYP1B1 also plays a pivotal role in the metabolism of several endogenous compounds, thereby influencing cellular signaling and homeostasis. Key endogenous substrates include:

-

Steroid Hormones: CYP1B1 is particularly known for its role in estrogen metabolism, catalyzing the 4-hydroxylation of estradiol (E2) to 4-hydroxyestradiol (4-OHE2).[1] This metabolite can be further oxidized to a quinone that readily forms DNA adducts, implicating CYP1B1 in the initiation and progression of hormone-related cancers such as breast and prostate cancer.[1][7]

-

Fatty Acids: CYP1B1 is involved in the metabolism of arachidonic acid, leading to the formation of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).[1][8] These lipid mediators can modulate inflammatory responses, angiogenesis, and cell proliferation. Recent evidence also suggests that CYP1B1 promotes colorectal cancer cell growth by enhancing fatty acid biosynthesis.[8]

-

Retinoids: CYP1B1 participates in the metabolism of retinol (Vitamin A) to retinoic acid, a molecule crucial for regulating cell growth, differentiation, and apoptosis.[1]

-

Melatonin: This enzyme is also involved in the metabolism of melatonin, a hormone that regulates circadian rhythms and has oncostatic properties.[1]

Quantitative Data on CYP1B1 Expression and Activity

The overexpression of CYP1B1 in tumor tissues is a well-documented phenomenon. The following tables summarize quantitative data regarding CYP1B1 expression, enzyme kinetics, and inhibition.

Table 1: Relative Expression of CYP1B1 in Cancer vs. Normal Tissues

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Prostate Cancer | 2- to 6-fold higher in peripheral zone | [9][10] |

| Colon Cancer | Higher expression in tumor epithelia | [8][11] |

| Breast Cancer | Expressed in the majority of tumors | [12] |

| Non-Small Cell Lung Cancer | Lower expression in some studies | [13] |

Table 2: Kinetic Parameters of CYP1B1 for Key Substrates

| Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| Estradiol | 2-OH-E2 / 4-OH-E2 | 0.71 - 0.78 | 0.63 - 1.14 | [1] |

| Benzo[a]pyrene-7,8-diol | Tetrols | - | 0.60 | [6] |

| Arachidonic Acid | HETEs and EETs | 29.8 | - | [1] |

| Retinol | Retinal | 18.5 | - | [1] |

| Melatonin | 6-hydroxymelatonin | 30.9 | 0.00531 | [1] |

Table 3: IC50 Values of Selected CYP1B1 Inhibitors

| Inhibitor | IC50 | Reference |

| α-Naphthoflavone derivative | 0.043 nM | [14] |

| 2,4,2',6'-Tetramethoxystilbene | 2 nM | [15] |

| Galangin (3,5,7-trihydroxyflavone) | 3 nM | [14] |

| 2-(4-Fluorophenyl)-E2 | 0.24 µM | [14] |

| Paradisin A | 3.56 µM | [15] |

| Bergamottin | 7.17 µM | [15] |

| Chlorprothixene | 0.07 - 3.00 µM | [2] |

| Nadifloxacin | 0.07 - 3.00 µM | [2] |

| Ticagrelor | 0.07 - 3.00 µM | [2] |

Signaling Pathways and Regulation of CYP1B1

The expression and activity of CYP1B1 are tightly regulated by a network of signaling pathways, with the Aryl Hydrocarbon Receptor (AhR) pathway being the most prominent.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a central role in sensing environmental toxins and regulating the expression of drug-metabolizing enzymes, including CYP1B1. The canonical AhR signaling pathway is as follows:

-

Ligand Binding: In the cytoplasm, the inactive AhR is part of a protein complex. Binding of a ligand (e.g., PAHs) to AhR induces a conformational change.

-

Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

Gene Transcription: This AhR/ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, including CYP1B1, leading to their transcriptional activation.

Wnt/β-Catenin Signaling Pathway

Recent studies have unveiled a connection between CYP1B1 and the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and tumorigenesis.[3][16] CYP1B1 has been shown to activate Wnt/β-catenin signaling by increasing the expression and nuclear localization of β-catenin.[3][16] This leads to the transcriptional activation of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell cycle progression and proliferation.[16] One proposed mechanism involves CYP1B1-mediated suppression of Herc5, an E3 ligase involved in the degradation of β-catenin.[1][3][17]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many cancers.[18][19] While direct interactions are still being elucidated, evidence suggests a potential link between CYP1B1 and this pathway. For instance, estrogen-mediated regulation of some cytochrome P450 enzymes can be modulated by the PI3K/Akt pathway.[20] Given CYP1B1's role in estrogen metabolism, it is plausible that a feedback loop exists where CYP1B1-generated metabolites could influence PI3K/Akt signaling, or vice versa. Further research is needed to fully delineate the specific molecular interactions between CYP1B1 and the components of this critical signaling cascade.

Role in Cancer Cell Metabolic Reprogramming

Cancer cells undergo profound metabolic reprogramming to support their rapid proliferation and survival. CYP1B1 appears to contribute to this altered metabolic landscape through several mechanisms.

Fatty Acid Metabolism

As previously mentioned, CYP1B1 is involved in fatty acid metabolism.[1] Studies have shown that CYP1B1 can enhance fatty acid biosynthesis in colorectal cancer cells, thereby promoting their growth.[8] This suggests that CYP1B1 may contribute to the increased lipid synthesis observed in many tumors, which is essential for membrane production, energy storage, and signaling molecule generation.

Glycolysis and the Warburg Effect

The Warburg effect, characterized by an increased rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, is a hallmark of cancer metabolism. While direct regulatory links between CYP1B1 and key glycolytic enzymes are still under investigation, CYP1B1's influence on signaling pathways that regulate glycolysis, such as PI3K/Akt, suggests a potential indirect role. Additionally, the production of reactive oxygen species (ROS) resulting from CYP1B1-mediated metabolism can influence cellular redox status, which is known to impact glycolytic flux.[10]

Pentose Phosphate Pathway and Glutamine Metabolism

The pentose phosphate pathway (PPP) and glutamine metabolism are two other critical pathways that are often upregulated in cancer cells to provide building blocks for nucleotide and amino acid synthesis, as well as to maintain redox balance.[4][12][15][21] The demand for NADPH, a key product of the PPP, is high in cancer cells for reductive biosynthesis and antioxidant defense.[21] Glutamine serves as a major carbon and nitrogen source for the TCA cycle and the synthesis of other non-essential amino acids.[12][15] The intricate connections between these pathways and CYP1B1-influenced processes, such as fatty acid metabolism and cellular redox state, suggest that CYP1B1 may have a broader impact on the overall metabolic rewiring of cancer cells than currently understood.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of CYP1B1 in cancer cell metabolism.

Immunohistochemistry (IHC) for CYP1B1 Detection in Tumor Tissues

IHC is a widely used technique to visualize the expression and localization of CYP1B1 protein in tissue sections.

Protocol Overview:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor and adjacent normal tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking solution.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CYP1B1.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained to visualize cell nuclei and then mounted for microscopic examination.

Quantitative Real-Time PCR (qRT-PCR) for CYP1B1 Gene Expression

qRT-PCR is a sensitive method to quantify the amount of CYP1B1 mRNA in cancer cells or tissues.

Protocol Overview:

-

RNA Extraction: Total RNA is isolated from cells or tissues.

-

cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.

-

Real-Time PCR: The cDNA is used as a template for PCR amplification with primers specific for the CYP1B1 gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction, and the fluorescence intensity is measured in real-time to quantify the amount of amplified product.

-

Data Analysis: The expression of CYP1B1 is normalized to a housekeeping gene to determine the relative expression level.

7-Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Enzymatic Activity

The EROD assay is a fluorometric method commonly used to measure the catalytic activity of CYP1 family enzymes, including CYP1B1.

Protocol Overview:

-

Sample Preparation: Cell lysates or microsomal fractions containing CYP1B1 are prepared.

-

Reaction Setup: The sample is incubated with the substrate 7-ethoxyresorufin and an NADPH-generating system in a microplate.

-

Enzymatic Reaction: CYP1B1 catalyzes the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin.

-

Fluorescence Measurement: The fluorescence of resorufin is measured over time using a microplate reader.

-

Data Analysis: The rate of resorufin formation is calculated and used to determine the enzymatic activity, typically expressed as pmol of resorufin formed per minute per mg of protein.

Experimental Workflows and Logical Relationships

Visualizing experimental workflows and signaling pathways can aid in understanding the complex role of CYP1B1. The following diagrams, generated using Graphviz, illustrate key processes.

Experimental Workflow for Investigating the Metabolic Effects of CYP1B1 Knockdown

High-Throughput Screening (HTS) Workflow for CYP1B1 Inhibitors

Conclusion and Future Directions

CYP1B1 stands as a pivotal enzyme at the crossroads of xenobiotic metabolism and endogenous signaling in cancer cells. Its tumor-specific overexpression and multifaceted roles in procarcinogen activation, hormone metabolism, and metabolic reprogramming make it a compelling target for novel anticancer therapies. The development of specific CYP1B1 inhibitors or CYP1B1-activated prodrugs holds significant promise for personalized cancer treatment.

Future research should focus on further elucidating the intricate molecular mechanisms by which CYP1B1 influences core metabolic pathways, such as glycolysis and glutaminolysis, in different cancer types. A deeper understanding of the crosstalk between CYP1B1 and major signaling networks like PI3K/Akt/mTOR will be crucial for designing effective combination therapies. The continued application of advanced techniques such as metabolomics and metabolic flux analysis will undoubtedly uncover new metabolic vulnerabilities associated with CYP1B1 expression, paving the way for innovative therapeutic strategies targeting cancer cell metabolism.

References

- 1. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Machine Learning Enabled Structure-Based Drug Repurposing Approach to Identify Potential CYP1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pentose phosphate pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Upregulation of CYP1B1 by hypoxia is mediated by ERα activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP1B1 promotes colorectal cancer liver metastasis by enhancing the growth of metastatic cancer cells via a fatty acids-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of CYP1B1-specific candidate inhibitors using combination of in silico screening, integrated knowledge-based filtering, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Involvement of the PI3K/Akt pathway in estrogen-mediated regulation of human CYP7B1: identification of CYP7B1 as a novel target for PI3K/Akt and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Substrates of Cytochrome P450 1B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in the metabolism of a wide array of both endogenous and exogenous compounds.[1][2][3] Predominantly found in extrahepatic tissues, its expression in hormone-responsive tissues such as the breast, uterus, and prostate underscores its significance in physiological and pathological processes.[2] This technical guide provides a comprehensive overview of the key endogenous substrates of CYP1B1, presenting quantitative kinetic data, detailed experimental methodologies, and the signaling pathways influenced by its metabolic activity.

Core Endogenous Substrates and Metabolic Activity

CYP1B1 is involved in the oxidative metabolism of several classes of endogenous molecules, playing a critical role in hormonal regulation, fatty acid signaling, and retinoid homeostasis. The primary endogenous substrates include steroid hormones, fatty acids, retinoids, and melatonin.

Steroid Hormones: Estradiol as a Prime Substrate

CYP1B1 is a key enzyme in the metabolism of estrogens, particularly 17β-estradiol (E2). It primarily catalyzes the 4-hydroxylation of E2 to form 4-hydroxyestradiol (4-OHE2), a metabolite with known carcinogenic potential.[2] The 2-hydroxylation pathway to form 2-hydroxyestradiol (2-OHE2) is a minor route for CYP1B1.[2] This metabolic activation of estrogens is strongly implicated in the initiation and progression of hormone-dependent cancers.

Fatty Acids: The Role of Arachidonic Acid Metabolism

CYP1B1 metabolizes arachidonic acid, a key polyunsaturated fatty acid, to produce various signaling molecules.[4][5] The primary products of human CYP1B1-mediated arachidonic acid metabolism are mid-chain hydroxyeicosatetraenoic acids (HETEs).[5] These metabolites are involved in the regulation of inflammation and vascular tone.[6]

Retinoids: A Gateway to Retinoic Acid Synthesis

CYP1B1 participates in the conversion of retinol (Vitamin A) to retinoic acid, a critical signaling molecule in embryonic development and cellular differentiation.[1][7][8] The enzyme catalyzes the two-step oxidation of retinol to retinaldehyde and then to retinoic acid.[1][7] This function is particularly important in tissues where other retinoic acid-synthesizing enzymes may be absent.

Melatonin: Regulation of a Key Hormone

CYP1B1 is also involved in the metabolism of melatonin, a hormone primarily known for regulating sleep-wake cycles. The major metabolic pathway is the 6-hydroxylation of melatonin.

Quantitative Data on Endogenous Substrate Metabolism by CYP1B1

The following tables summarize the available quantitative data for the metabolism of key endogenous substrates by human CYP1B1.

Table 1: Kinetic Parameters for Estradiol Metabolism by Human CYP1B1

| Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference(s) |

| 17β-Estradiol (E2) | 4-Hydroxyestradiol (4-OHE2), 2-Hydroxyestradiol (2-OHE2) | 4.6 - 40 | 0.63 - 1.14 | 4.4 | 110 | [2] |

Table 2: Kinetic Parameters for Arachidonic Acid Metabolism by Human CYP1B1

| Substrate | Product(s) | Km (app) (µM) | Reference(s) |

| Arachidonic Acid | Mid-chain Hydroxyeicosatetraenoic acids (HETEs), Epoxyeicosatrienoic acids (EETs) | ~30 | [5] |

Table 3: Kinetic Parameters for Retinoid Metabolism by Human CYP1B1

| Substrate | Product(s) | Catalytic Efficiency Ratio (Human CYP1B1 vs. Mouse Cyp1b1) | Reference(s) |

| all-trans-Retinol | all-trans-Retinal, all-trans-Retinoic Acid | 13 | [5] |

| all-trans-Retinal | all-trans-Retinoic Acid | 26 | [5] |

Table 4: Kinetic Parameters for Melatonin Metabolism by Human CYP1B1

| Substrate | Product(s) | Km (µM) | Vmax (pmol/min/pmol P450) | Reference(s) |

| Melatonin | 6-Hydroxymelatonin | 30.9 | 5.31 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of CYP1B1's endogenous substrates.

Recombinant Human CYP1B1 Expression and Purification in E. coli

A common method for obtaining active CYP1B1 for in vitro studies is through heterologous expression in Escherichia coli.[9][10][11][12][13]

Objective: To produce and purify functional human CYP1B1 enzyme.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human CYP1B1 cDNA (e.g., pCWori+)

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

δ-Aminolevulinic acid (ALA) as a heme precursor

-

Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 0.5 mM EDTA, 20% glycerol, and 1 mM dithiothreitol)

-

Lysozyme

-

DNase I

-

Nickel-NTA agarose resin (for His-tagged proteins)

-

Wash and elution buffers for affinity chromatography

Protocol:

-

Transformation: Transform the CYP1B1 expression vector into a suitable E. coli expression strain. Plate on selective LB agar plates and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture. Grow at 30°C with vigorous shaking (around 170 rpm) to an OD600 of 0.6-0.8.[7]

-

Induction: Add δ-aminolevulinic acid (ALA) to a final concentration of 0.5-1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 24-48 hours at a reduced temperature (e.g., 25-30°C) with shaking.[7]

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells further by sonication or using a French press.

-

Membrane Fraction Isolation: Centrifuge the lysate at 10,000 x g to remove cell debris. Isolate the membrane fraction containing the recombinant CYP1B1 by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.

-

Purification: Solubilize the membrane pellet with a detergent (e.g., sodium cholate). If the protein is His-tagged, purify it using nickel-NTA affinity chromatography according to the manufacturer's instructions.

-

Characterization: Verify the purity and concentration of the purified CYP1B1 using SDS-PAGE and carbon monoxide difference spectroscopy.

CYP1B1 Enzyme Kinetics Assay using HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the products of CYP1B1-mediated reactions, allowing for the determination of kinetic parameters.[14][15][16][17]

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a specific substrate.

Materials:

-

Purified recombinant human CYP1B1

-

Cytochrome P450 reductase

-

Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Substrate of interest (e.g., estradiol) at various concentrations

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

-

Standards for the substrate and expected metabolites

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, cytochrome P450 reductase, and phospholipid vesicles.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the purified CYP1B1 enzyme to the mixture. Initiate the reaction by adding the substrate at a specific concentration.

-

Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient elution method to separate the substrate and its metabolites.

-

Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of the metabolite.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

LC-MS/MS Analysis of CYP1B1-Mediated Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the identification and quantification of CYP1B1-mediated metabolites in complex biological matrices.[4][18][19][20][21][22]

Objective: To identify and quantify the metabolites of an endogenous substrate produced by CYP1B1.

Materials:

-

Cell culture or tissue samples expressing CYP1B1, or in vitro reaction mixtures

-

Internal standards (deuterated or 13C-labeled analogs of the expected metabolites)

-

Extraction solvent (e.g., ethyl acetate, hexane:isopropanol)

-

Derivatization agent (optional, e.g., dansyl chloride for estrogens)[22]

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer

-

Appropriate LC column (e.g., C18)

Protocol:

-

Sample Preparation:

-

For cell or tissue samples, homogenize in an appropriate buffer.

-

For in vitro reactions, terminate the reaction as described in the HPLC protocol.

-

-

Internal Standard Spiking: Add a known amount of the internal standard(s) to each sample.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the metabolites from the biological matrix.

-

Derivatization (if necessary): To enhance ionization efficiency and sensitivity, derivatize the extracted metabolites. For example, estrogens can be derivatized with dansyl chloride.[22]

-

LC Separation: Inject the prepared sample onto the LC system. Use a suitable gradient to achieve chromatographic separation of the metabolites.

-

MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each metabolite and internal standard, define specific precursor-to-product ion transitions.

-

Quantification: Create a calibration curve using known concentrations of the metabolite standards. Quantify the metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

CYP1B1's metabolism of endogenous substrates has profound effects on various signaling pathways, contributing to both normal physiological processes and the development of diseases.

Estrogen Metabolism and Cancer Progression

The 4-OHE2 metabolite of estradiol, produced by CYP1B1, can be further oxidized to a reactive quinone that can form DNA adducts, leading to mutations and initiating carcinogenesis.[2] This pathway is a key mechanism in the development of hormone-related cancers.

Wnt/β-Catenin Signaling Pathway Activation

Recent studies have shown that CYP1B1 can activate the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation and differentiation. This activation can occur through the upregulation of Sp1, a transcription factor that promotes the expression of key components of the Wnt pathway.[23][24][25][26][27]

Retinoic Acid Synthesis and Developmental Signaling

CYP1B1's role in retinoic acid synthesis is crucial during embryonic development, influencing gene expression patterns and cell fate decisions.[1][7][8][28][29]

Experimental Workflow for Identifying and Characterizing Endogenous Substrates

The process of identifying and characterizing endogenous substrates of CYP1B1 typically involves a multi-step workflow, from enzyme preparation to detailed kinetic and metabolic analysis.

Conclusion

Cytochrome P450 1B1 plays a multifaceted role in the metabolism of key endogenous compounds, influencing a range of physiological and pathological processes. A thorough understanding of its substrates, the kinetics of their metabolism, and the resulting impact on cellular signaling is paramount for researchers in drug development and disease biology. This guide provides a foundational resource for further investigation into the complex world of CYP1B1 and its endogenous substrates, offering both quantitative data and detailed methodologies to facilitate future research endeavors.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. GPER is involved in the regulation of the estrogen-metabolizing CYP1B1 enzyme in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 1B1: A Key Regulator of Ocular Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. Metabolism of retinoids and arachidonic acid by human and mouse cytochrome P450 1b1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Upregulation of CYP1B1 by hypoxia is mediated by ERα activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. researchgate.net [researchgate.net]

- 10. E. coli protein expression and purification [protocols.io]

- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. content.e-bookshelf.de [content.e-bookshelf.de]

- 16. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activation of the Wnt/β-catenin/CYP1B1 pathway alleviates oxidative stress and protects the blood-brain barrier under cerebral ischemia/reperfusion conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 28. Cyp1b1 Regulates Ocular Fissure Closure Through a Retinoic Acid–Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.biologists.com [journals.biologists.com]

The Pharmacokinetics and Pharmacodynamics of 2,4,3′,5′-Tetramethoxystilbene: A CYP1B1-Targeted Ligand

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in the metabolism of both endogenous compounds, such as steroids, and exogenous procarcinogens.[1][2] Its significant overexpression in a wide array of human tumors compared to normal tissues has positioned it as a prime target for cancer therapy and chemoprevention.[1][3] Selective inhibition of CYP1B1 can prevent the metabolic activation of carcinogens and sensitize cancer cells to existing chemotherapeutic agents.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and associated experimental methodologies for 2,4,3′,5′-tetramethoxystilbene (TMS) , a potent and highly selective competitive inhibitor of CYP1B1, which will serve as our representative "CYP1B1 Ligand 3."

TMS effectively blocks the enzymatic activity of CYP1B1, thereby modulating key signaling pathways implicated in oncogenesis, such as the Wnt/β-catenin pathway.[3][4] This document details the molecular interactions of TMS with the CYP1B1 active site, summarizes its metabolic stability and pharmacokinetic profile, and provides the protocols for the key assays used in its characterization. The structured data, detailed methodologies, and pathway visualizations herein are intended to equip researchers and drug developers with the critical information needed to advance the study of CYP1B1 inhibitors in oncology.

Pharmacodynamics: Mechanism of Action and Biological Effects

The primary pharmacodynamic effect of 2,4,3′,5′-tetramethoxystilbene (TMS) is the selective and potent inhibition of the CYP1B1 enzyme.[6] This inhibition is crucial because CYP1B1 is responsible for metabolizing procarcinogens, like polycyclic aromatic hydrocarbons (PAHs), into their active, carcinogenic forms that can create DNA adducts.[2][7] Furthermore, CYP1B1 catalyzes the hydroxylation of 17β-estradiol to 4-hydroxyestradiol (4-OHE2), a metabolite implicated in hormonal carcinogenesis, particularly in breast cancer.[2][5] By blocking this activity, TMS serves a critical chemopreventive role.

Molecular Interaction with CYP1B1

TMS acts as a competitive inhibitor, meaning it binds directly to the active site of the CYP1B1 enzyme, preventing the binding of natural substrates.[4][6] Molecular docking and dynamics simulations have elucidated the nature of this interaction. The planar structure of the trans-stilbene scaffold allows it to fit within the active site cavity, where it is stabilized by π-π stacking interactions with key phenylalanine residues (Phe134, Phe231, Phe268).[8] The specific arrangement and presence of the four methoxy groups on the stilbene core are critical for its high potency and selectivity for CYP1B1 over other isoforms like CYP1A1 and CYP1A2.[9]

Modulation of Oncogenic Signaling Pathways

CYP1B1 expression and activity are linked to the promotion of cancer cell proliferation, invasion, and metastasis. One of the key mechanisms is through the activation of the Wnt/β-catenin signaling pathway.[2][3] Studies have shown that inhibition of CYP1B1 by TMS leads to a decrease in the expression of β-catenin.[3] This, in turn, downregulates the transcription of target genes involved in cell proliferation and the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[2][3]

Furthermore, CYP1B1 activity has been shown to induce the expression of the urokinase-type plasminogen activator receptor (uPAR) through the transcription factor Sp1.[10] The uPA-uPAR system is heavily involved in cancer cell invasion and metastasis. By inhibiting CYP1B1, TMS can suppress this signaling cascade.[10]

Pharmacokinetics: ADME Profile

While comprehensive human pharmacokinetic data for TMS is limited, studies in animal models and in vitro systems provide valuable insights into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For recently developed ligands like the thiazoleamide derivative B20, rat pharmacokinetic studies have shown favorable parameters, suggesting that selective CYP1B1 inhibitors can be designed with good bioavailability.[8]

In Vitro Metabolic Stability

The metabolic stability of a CYP1B1 inhibitor is crucial for its therapeutic potential. Standard assays using human liver microsomes (HLMs) are employed to determine the rate of metabolism. For promising inhibitors, these studies have revealed excellent stability, indicating a low susceptibility to rapid breakdown by hepatic enzymes.[8] This suggests a potentially longer half-life in vivo, allowing for sustained therapeutic concentrations.

Table 1: Quantitative Pharmacokinetic & Pharmacodynamic Data for Representative CYP1B1 Inhibitors

| Parameter | Compound | Value | Species/System | Reference |

|---|---|---|---|---|

| Potency | ||||

| IC₅₀ | 2,4,3′,5′-TMS | 6 nM | Recombinant Human CYP1B1 | [3][11] |

| Inhibition Type | 2,4,3′,5′-TMS | Competitive | Recombinant Human CYP1B1 | [6] |

| IC₅₀ | Compound B20 | 2.1 nM | Recombinant Human CYP1B1 | [8] |

| Inhibition Type | Compound B20 | Competitive | Recombinant Human CYP1B1 | [8] |

| Selectivity | ||||

| CYP1B1 vs CYP1A1 | Compound B20 | >4760-fold | Recombinant Human Isoforms | [8] |

| CYP1B1 vs CYP1A2 | Compound B20 | >4760-fold | Recombinant Human Isoforms | [8] |

| In Vitro Stability | ||||

| Microsomal Stability | Compound B20 | Excellent | Human Liver Microsomes | [8] |

| Plasma Stability | Compound B20 | Excellent | Rat Plasma | [8] |

| In Vivo PK | ||||

| Cₘₐₓ (10 mg/kg, p.o.) | Compound B20 | 1256 ng/mL | Rat | [8] |

| Tₘₐₓ (10 mg/kg, p.o.) | Compound B20 | 0.5 h | Rat | [8] |

| AUC₀₋ₜ (10 mg/kg, p.o.) | Compound B20 | 4532 h·ng/mL | Rat | [8] |

| Bioavailability (F) | Compound B20 | 45.1% | Rat |[8] |

Note: Data for Compound B20, a highly selective thiazoleamide derivative, are included to provide a more complete picture of the pharmacokinetic potential of modern CYP1B1 inhibitors.

Experimental Protocols

The characterization of CYP1B1 ligands relies on a series of standardized in vitro and in vivo assays. The methodologies for several key experiments are detailed below.

CYP1B1 Enzymatic Activity Assay (EROD Assay)

This is the most common method for measuring the catalytic activity of CYP family 1 enzymes. It uses a non-fluorescent substrate, 7-ethoxyresorufin, which is O-deethylated by CYP1B1 to produce the highly fluorescent product, resorufin.

Protocol:

-

System Preparation: The assay is performed using recombinant human CYP1B1 enzyme, NADPH reductase, and a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

-

Reaction Mixture: In a 96-well plate, combine potassium phosphate buffer (pH 7.4), the CYP1B1 enzyme system, and varying concentrations of the test inhibitor (e.g., TMS).

-

Initiation: Pre-incubate the mixture at 37°C. Start the reaction by adding the substrate 7-ethoxyresorufin and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Measurement: Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

References

- 1. mdpi.com [mdpi.com]

- 2. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Highly Selective CYP1B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of CYP1B1-Ligand Interactions: A Technical Guide

November 2025

Abstract

Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in the metabolism of a wide array of endogenous and exogenous compounds, including steroids, procarcinogens, and pharmaceuticals. Its overexpression in various tumors has made it a significant target in cancer research and drug development. In silico modeling techniques have become indispensable tools for understanding the intricate interactions between CYP1B1 and its ligands, facilitating the design of novel inhibitors and the prediction of metabolic outcomes. This technical guide provides an in-depth overview of the computational methodologies employed to study CYP1B1-ligand interactions, detailed experimental protocols, and a summary of quantitative data. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Cytochrome P450 1B1 (CYP1B1), a member of the CYP1 family, plays a pivotal role in the metabolic activation of procarcinogens and the hydroxylation of estrogens.[1] While it shares structural homology with CYP1A1 and CYP1A2, CYP1B1 exhibits a distinct tissue-specific expression pattern and substrate specificity.[2][3] Its significant presence in extrahepatic tissues and overexpression in numerous cancers has highlighted its potential as a therapeutic target.[1][3] Understanding the molecular basis of CYP1B1-ligand interactions is paramount for the development of selective inhibitors that could serve as anticancer agents or mitigate the toxic effects of certain compounds.

In silico approaches offer a powerful and cost-effective means to investigate these interactions at an atomic level.[4][5][6] Techniques such as homology modeling, molecular docking, molecular dynamics (MD) simulations, and virtual screening have enabled researchers to elucidate the structural determinants of ligand binding, predict binding affinities, and screen large compound libraries for potential inhibitors.[4][7][8] This guide will delve into the core principles and practical applications of these computational methods in the context of CYP1B1 research.

CYP1B1 Signaling Pathways

CYP1B1 expression and activity are regulated by complex signaling networks. Understanding these pathways is crucial for contextualizing the impact of CYP1B1 modulation.

Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism for CYP1B1 induction involves the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3] Upon binding to xenobiotics like polycyclic aromatic hydrocarbons (PAHs), the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter region of the CYP1B1 gene, thereby upregulating its transcription.[1][3]

Wnt/β-Catenin Pathway

Recent studies have implicated CYP1B1 in the activation of the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation and differentiation.[9] CYP1B1 has been shown to protect β-catenin from degradation, leading to its nuclear translocation and the activation of target genes like cyclin D1, which promotes cell proliferation.[1][9]

p38 MAP Kinase Pathway

Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), can upregulate CYP1B1 expression through the p38 mitogen-activated protein (MAP) kinase signaling pathway.[2][10] This activation of the p38/MSK kinase cascade contributes to the transcriptional regulation of CYP1B1 during inflammation.[2][10]

In Silico Methodologies: Experimental Protocols

This section provides detailed protocols for the key in silico techniques used to model CYP1B1-ligand interactions.

Homology Modeling of CYP1B1

As the crystal structure of human CYP1B1 may not always be available or may require modification, homology modeling is often the first step.

Protocol:

-

Template Selection:

-

Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the human CYP1B1 amino acid sequence to identify suitable templates.[11]

-

Select a template with high sequence identity (ideally >40%), resolution, and from a related cytochrome P450 family, such as CYP1A2.[11]

-

-

Sequence Alignment:

-

Align the target (CYP1B1) and template sequences using a sequence alignment tool (e.g., ClustalW, T-Coffee).

-

Manually inspect and refine the alignment, particularly in loop regions and around the active site.

-

-

Model Building:

-

Heme Prosthetic Group Insertion:

-

If the template structure contains a heme group, its coordinates can be transferred to the CYP1B1 model.[11]

-

Ensure the correct coordination of the heme iron with the conserved cysteine residue.

-

-

Model Refinement and Validation:

-

Perform energy minimization of the generated model using a force field (e.g., CHARMM, AMBER) to relieve steric clashes and optimize the geometry.[11]

-

Validate the model's stereochemical quality using tools like PROCHECK (Ramachandran plot analysis) and ERRAT.[11] The Ramachandran plot should show a high percentage of residues in the most favored regions.[11]

-

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein.[13][14]

Protocol:

-

Receptor Preparation:

-

Start with a high-resolution crystal structure or a validated homology model of CYP1B1.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Kollman charges).[11]

-

Define the binding site, typically a grid box encompassing the active site cavity and the heme group.

-

-

Ligand Preparation:

-

Generate a 3D conformation of the ligand.

-

Assign appropriate atom types and charges.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Pose Analysis and Scoring:

-

The docking program will generate multiple binding poses for the ligand.

-

Rank the poses based on a scoring function, which estimates the binding free energy.[13]

-

Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, π-π stacking) with active site residues and the heme group.[15]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the CYP1B1-ligand complex over time.[15][16][17]

Protocol:

-

System Setup:

-

Force Field and Topology:

-

Energy Minimization:

-

Equilibration:

-

Production Run:

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.[16][19]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[16][19]

-

Radius of Gyration (Rg): To evaluate the compactness of the protein.[20]

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds.[16]

-

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): To obtain a more accurate estimation of the binding affinity.

-

-

Virtual Screening

Virtual screening is used to identify potential hit compounds from large chemical libraries.[4][21][22]

Protocol:

-

Library Preparation:

-

Obtain a library of compounds in a suitable 3D format (e.g., from ZINC, ChemBridge, Maybridge databases).[8]

-

Prepare the library by generating different conformers, assigning ionization states, and filtering based on drug-like properties (e.g., Lipinski's rule of five).

-

-

Structure-Based Virtual Screening (SBVS):

-

Dock the entire compound library into the active site of CYP1B1 using a fast and efficient docking program.[22]

-

Rank the compounds based on their docking scores.

-

-

Ligand-Based Virtual Screening (LBVS):

-

If a set of known active ligands is available, create a pharmacophore model that defines the essential features for binding.[23][24]

-

Screen the compound library to identify molecules that match the pharmacophore model.

-

Alternatively, use machine learning models trained on known active and inactive compounds to predict the activity of new molecules.[8][25]

-

-

Hit Selection and Refinement:

-

Select the top-ranking hits from the screening process.

-

Perform more rigorous docking and MD simulations on the selected hits for further validation.

-

Visually inspect the binding modes of the final candidates.

-

Quantitative Data

The following tables summarize quantitative data for various CYP1B1 ligands, including substrates and inhibitors.

Table 1: IC50 Values of Selected CYP1B1 Inhibitors

| Compound | IC50 (µM) | Reference |

| α-Naphthoflavone | 0.003 - 0.075 | [14][21] |

| Chlorprothixene | 0.07 | [25] |

| Nadifloxacin | ~3.00 | [25] |

| Ticagrelor | ~0.50 | [25] |

| Proanthocyanidin | 2.53 | [15][18] |

| 3,5,7-Trihydroxyflavone (Galangin) | 0.003 | [26] |

Table 2: Kinetic Parameters of Selected CYP1B1 Substrates

| Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| 7-Ethoxyresorufin | 0.054 - 0.27 | - | [27] |

| 7-Pentoxyresorufin | - | - | [27] |

| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | 0.095 | 53 | [27] |

| 17β-Estradiol | 2.75 (Kd) | - | [28] |

Table 3: Docking Scores and Binding Energies of Selected CYP1B1 Ligands

| Ligand | Docking Score (kcal/mol) | Binding Free Energy (MM-PBSA/GBSA) (kcal/mol) | Reference |

| Benzoxazolinone Derivatives | -7.3 to -9.3 | - | [29] |

| CMNPD229 | -8.1 | -120.78 | [29] |

| ZINC000000018635 | -8.0 | -107.16 | [29] |

| ZINC000005425464 | -7.8 | -91.00 | [29] |

Visualizations

The following diagrams illustrate key signaling pathways and a typical in silico workflow for studying CYP1B1-ligand interactions.

Conclusion

In silico modeling has emerged as a cornerstone of modern drug discovery, providing invaluable tools for the investigation of protein-ligand interactions. In the context of CYP1B1, these computational approaches have significantly advanced our understanding of its substrate specificity and the mechanisms of inhibition. The methodologies outlined in this guide, from homology modeling to virtual screening, offer a comprehensive framework for researchers to explore the complex interplay between CYP1B1 and a diverse range of ligands. The continued development and application of these in silico techniques will undoubtedly accelerate the discovery of novel and selective CYP1B1 modulators with therapeutic potential.

References

- 1. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 2. academic.oup.com [academic.oup.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food-Drug Interactions (FDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of CYP1B1-specific candidate inhibitors using combination of in silico screening, integrated knowledge-based filtering, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple machine learning, molecular docking, and ADMET screening approach for identification of selective inhibitors of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. connectjournals.com [connectjournals.com]

- 12. Virtual Labs [pe-iitb.vlabs.ac.in]

- 13. ias.ac.in [ias.ac.in]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. repositorio.uam.es [repositorio.uam.es]

- 17. Hydration and Structural Adaptations of the Human CYP1A1, CYP1A2, and CYP1B1 Active Sites by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Structure-based virtual screening of CYP1A1 inhibitors: towards rapid tier-one assessment of potential developmental toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Pharmacophore Modeling and in Silico/in Vitro Screening for Human Cytochrome P450 11B1 and Cytochrome P450 11B2 Inhibitors [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. Machine Learning Enabled Structure-Based Drug Repurposing Approach to Identify Potential CYP1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Structure of an ancestral mammalian family 1B1 cytochrome P450 with increased thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

CYP1B1 Ligand 3: A Potential Therapeutic Agent for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a representative potent and selective Cytochrome P450 1B1 (CYP1B1) inhibitor, herein referred to as CYP1B1 Ligand 3, as a potential therapeutic agent, particularly in the context of cancer. CYP1B1 is an enzyme that is overexpressed in a wide variety of human tumors, making it an attractive target for cancer therapy.[1][2][3] Inhibition of CYP1B1 can disrupt the metabolic activation of procarcinogens and enhance the efficacy of existing chemotherapeutic drugs.[1][3]

Introduction to CYP1B1

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] It is an extrahepatic enzyme involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[2][4][5] Notably, CYP1B1 is highly expressed in many tumor tissues while having low to undetectable levels in corresponding normal tissues, making it a promising target for anticancer therapies.[2][6]

The enzyme plays a significant role in hormone-mediated cancers by catalyzing the hydroxylation of 17β-estradiol to carcinogenic metabolites.[3] Furthermore, its overexpression has been linked to resistance to several anticancer drugs, such as docetaxel and paclitaxel.[4] Therefore, inhibiting CYP1B1 activity is a viable strategy for both cancer chemoprevention and chemotherapy.[1][4]

Therapeutic Potential of this compound

A representative example of a potent and selective CYP1B1 inhibitor is 2,4,3′,5′-tetramethoxystilbene (TMS). For the purpose of this guide, we will consider the data available for TMS as representative of "this compound."

Inhibition of CYP1B1 by agents like TMS presents a multifaceted approach to cancer treatment:

-

Chemoprevention : By blocking the metabolic activation of procarcinogens into their carcinogenic forms, CYP1B1 inhibitors can reduce the risk of cancer development.[1]

-

Enhanced Chemotherapy Efficacy : CYP1B1 is known to metabolize and inactivate certain chemotherapeutic drugs.[4] Co-administration of a CYP1B1 inhibitor can prevent this inactivation, thereby increasing the effective concentration of the anticancer drug at the tumor site and overcoming drug resistance.[4] For instance, a potent α-naphthoflavone derivative, another CYP1B1 inhibitor, was shown to overcome docetaxel resistance in breast cancer cells.[4]

-

Targeted Therapy : The selective overexpression of CYP1B1 in tumor cells allows for a targeted therapeutic approach, potentially minimizing side effects on healthy tissues.[1][2]

Mechanism of Action and Signaling Pathways

This compound, as a competitive inhibitor, likely binds to the active site of the CYP1B1 enzyme, preventing its natural substrates from binding and being metabolized.[1][6]

The expression of the CYP1B1 gene is primarily regulated by the Aryl hydrocarbon Receptor (AhR) signaling pathway.[7][8]

In addition to the AhR pathway, other signaling pathways have been implicated in the regulation of CYP1B1, including the Wnt/β-catenin and peroxisome proliferator-activated receptor α (PPARα) pathways.[7][9][10] CYP1B1 can promote cell proliferation and metastasis by inducing the Wnt/β-catenin signaling pathway.[4][11]

Quantitative Data

The inhibitory potency of various compounds against CYP1B1 is typically measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The selectivity of an inhibitor for CYP1B1 over other CYP1 family enzymes (CYP1A1 and CYP1A2) is also a critical parameter.

| Compound Class | Representative Compound | Target | IC50 (nM) | Selectivity | Reference |

| Stilbene | 2,4,3′,5′-Tetramethoxystilbene (TMS) | CYP1B1 | 2 | Highly selective over CYP1A1 and CYP1A2 | [12] |

| Flavonoid | 3,5,7-Trihydroxyflavone (Galangin) | CYP1B1 | 3 | - | [4] |

| Naphthoflavone | α-Naphthoflavone | CYP1B1 | 5 | Similar potency for CYP1A2 (6 nM) | [2] |

| Naphthoflavone Derivative | A potent α-naphthoflavone derivative | CYP1B1 | 0.043 | Highly selective | [4] |

| Estrane Derivative | 2-(4-Fluorophenyl)-E2 | CYP1B1 | 240 | 20-fold selective over CYP1A1 | [13] |

Experimental Protocols

The evaluation of a potential CYP1B1 inhibitor like this compound involves a series of in vitro and in vivo experiments.

In Vitro Inhibition Assay (EROD Assay)

A common method to determine the inhibitory activity of a compound against CYP1B1 is the 7-ethoxyresorufin-O-deethylase (EROD) assay.

Detailed Methodology:

-

Preparation : Recombinant human CYP1B1 enzyme is incubated with varying concentrations of the test compound (this compound).

-

Reaction Initiation : The reaction is started by adding the substrate, 7-ethoxyresorufin, and the cofactor, NADPH.

-

Incubation : The reaction mixture is incubated at 37°C for a specific period.

-

Reaction Termination : The reaction is stopped, typically by adding a solvent like acetonitrile.

-

Detection : The product of the reaction, resorufin, is highly fluorescent and can be quantified using a fluorescence plate reader.

-

Data Analysis : The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

To assess the effect of the inhibitor in a cellular context, cancer cell lines that overexpress CYP1B1 (e.g., MCF-7 breast cancer cells) can be used.

-

Cell Viability/Proliferation Assays (e.g., MTT, SRB) : These assays determine the cytotoxic or cytostatic effects of the inhibitor, both alone and in combination with known chemotherapeutic agents.

-

Western Blotting : This technique is used to measure the levels of CYP1B1 protein and other proteins in relevant signaling pathways (e.g., β-catenin, c-Myc) to confirm the mechanism of action.

-